Methyl 2-mercaptopropionate, (S)- Methyl 2-mercaptopropionate, (S)-
Brand Name: Vulcanchem
CAS No.: 132958-63-5
VCID: VC17018362
InChI: InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m0/s1
SMILES:
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol

Methyl 2-mercaptopropionate, (S)-

CAS No.: 132958-63-5

Cat. No.: VC17018362

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-mercaptopropionate, (S)- - 132958-63-5

Specification

CAS No. 132958-63-5
Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
IUPAC Name methyl (2S)-2-sulfanylpropanoate
Standard InChI InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m0/s1
Standard InChI Key SNWKNPMDQONHKK-VKHMYHEASA-N
Isomeric SMILES C[C@@H](C(=O)OC)S
Canonical SMILES CC(C(=O)OC)S

Introduction

Structural and Chemical Identity

Molecular Characteristics

The (S)-enantiomer shares the molecular formula C₄H₈O₂S and a molecular weight of 120.17 g/mol with its racemic counterpart. Its IUPAC name, methyl 2-sulfanylpropanoate, reflects the esterification of 2-mercaptopropionic acid with methanol. The chiral center at the second carbon atom dictates its stereochemical identity, which influences interactions in biological systems and synthetic pathways.

Key Structural Data:

PropertyValue/DescriptorSource
IUPAC Namemethyl 2-sulfanylpropanoatePubChem
CAS Number (Racemate)53907-46-3EPA DSSTox
CAS Number (R-enantiomer)82031-68-3EvitaChem
Canonical SMILESCC(C(=O)OC)SPubChem
InChI KeySNWKNPMDQONHKK-UHFFFAOYSA-NPubChem

The absence of a dedicated CAS number for the (S)-enantiomer in public databases underscores the need for enantiomer-specific studies.

Synthesis and Enantioselective Production

Chiral Resolution

  • Enzymatic Kinetic Resolution: Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture, leaving the desired (S)-enantiomer intact.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases separates enantiomers post-synthesis.

Asymmetric Synthesis

  • Chiral Auxiliaries: Use of (S)-configured catalysts in esterification reactions to favor the formation of the (S)-enantiomer.

  • Thiol-Ene Click Chemistry: Stereocontrolled addition reactions to construct the thiol-bearing carbon center.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Methoxy group: δ ~3.40 ppm (singlet, 3H).

    • Thiol-proton: δ ~1.65 ppm (broad, 1H, -SH).

    • Methine proton: δ ~2.71–2.73 ppm (multiplet, 1H, CH-S).

  • ¹³C NMR:

    • Carbonyl carbon: δ ~170.5 ppm.

    • Chiral center carbon: δ ~40.2 ppm.

Infrared (IR) Spectroscopy

  • Ester carbonyl stretch: ~1740 cm⁻¹.

  • Thiol S-H stretch: ~2550 cm⁻¹.

Table 1: Key Spectral Signatures

TechniqueFunctional GroupSignal Range
¹H NMR-OCH₃3.40 ppm
IRC=O1740 cm⁻¹
IRS-H2550 cm⁻¹

Biological Activity and Mechanisms

Enzyme Inhibition

The (S)-enantiomer demonstrates glyoxalase I inhibition in vitro, a trait shared with its racemic form. Glyoxalase I is critical for detoxifying methylglyoxal, a cytotoxic glycolysis byproduct. Enantioselective inhibition may arise from differential binding affinities at the enzyme’s active site, though direct comparative studies between (R)- and (S)-forms are lacking.

Cellular Redox Modulation

Thiol groups in the (S)-enantiomer participate in redox reactions, altering intracellular glutathione levels and influencing oxidative stress pathways. Such modulation could have implications for diseases like cancer and neurodegenerative disorders, though in vivo data remain sparse.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The (S)-enantiomer serves as a chiral building block in synthesizing thiol-containing drugs, where stereochemistry affects pharmacokinetics and efficacy. Examples include protease inhibitors and antioxidants.

Material Science

In polymer chemistry, the (S)-enantiomer contributes to stereoregular polymers with enhanced mechanical properties. Thiol-ene reactions enable precise cross-linking in hydrogels and adhesives.

Future Research Directions

  • Enantioselective Synthesis: Developing cost-effective catalytic systems for large-scale (S)-enantiomer production.

  • Biological Profiling: Comparative studies of (R)- and (S)-enantiomers in disease models.

  • Environmental Fate: Degradation pathways and ecotoxicological impacts of chiral thiol esters.

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